REACTION_CXSMILES
|
[ClH:1].N[C:3]1[CH:4]=[CH:5][C:6]([Cl:10])=[N:7][C:8]=1[CH3:9].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>O>[Cl:10][C:6]1[N:7]=[C:8]([CH3:9])[C:3]([S:15]([Cl:1])(=[O:17])=[O:16])=[CH:4][CH:5]=1 |f:2.3|
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC=1C=CC(=NC1C)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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S(=O)=O
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Name
|
cuprous chloride
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Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
with stirring under ice-
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
containing solution
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
containing solution
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
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Type
|
STIRRING
|
Details
|
the mixture was further stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |